![molecular formula C10H12N2O4 B3038272 4-Nitrobenzyl dimethylcarbamate CAS No. 84640-31-3](/img/structure/B3038272.png)
4-Nitrobenzyl dimethylcarbamate
Overview
Description
4-Nitrobenzyl dimethylcarbamate (NBDC) is a synthetic chemical compound with the molecular formula C10H12N2O4 . It has an average mass of 224.213 Da and a monoisotopic mass of 224.079712 Da .
Synthesis Analysis
The synthesis of 4-Nitrobenzyl dimethylcarbamate and similar compounds often involves the use of amines and carbon disulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide). The general method of preparation is called one-pot synthesis .Chemical Reactions Analysis
4-Nitrobenzyl carbamates, a group that includes 4-Nitrobenzyl dimethylcarbamate, are known to undergo reductive fragmentation when exposed to certain conditions . This process involves the reduction of the nitro group, leading to the release of highly toxic amine-based toxins .Scientific Research Applications
- NBC Application : Researchers have designed a small-molecule precursor, NBC-Iod-CBT, which self-assembles into intracellular nanoparticles upon glutathione reduction and nitroreductase (NTR) cleavage. These Iod-CBT-NPs can be imaged using nanocomputed tomography (nano-CT) in NTR-overexpressing cells .
- NBC Application : An amphiphilic polymer, TNP, containing an NTR-responsive 4-nitrobenzyl group, hydrophobic AIE tetraphenylethylene (TPE), and hydrophilic moieties, self-assembles into micelles. These micelles efficiently encapsulate hydrophobic drugs like doxorubicin (DOX) in aqueous solutions .
Intracellular Nanostructure Imaging
Nitroreductase-Responsive Drug Delivery
Organic Synthesis
Mechanism of Action
Target of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, interacts with glutathione s-transferase p . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
Compounds with similar structures, such as 4-(4-nitrobenzyl)pyridine, have been used as colorimetric indicators for many types of alkylating agents . These compounds share structural and reactivity features with guanine, one of the four nucleobases in DNA, suggesting that they might interact with DNA or related targets in a similar manner.
Biochemical Pathways
Nitrobenzene, a structurally related compound, is known to undergo a series of reactions involving novel oxygenases for oxidative denitration and subsequent ring-fission
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, which together control the concentration of the drug in the body over time . Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of effect .
Action Environment
The action, efficacy, and stability of 4-Nitrobenzyl dimethylcarbamate can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the compound’s use and managing potential risks.
Future Directions
One of the future directions for the use of 4-Nitrobenzyl dimethylcarbamate and similar compounds is in the field of drug delivery . For instance, nitroreductase-responsive polymeric micelles based on 4-nitrobenzyl have been developed for intracellular doxorubicin release . These micelles have shown toxicity against cancer cells, suggesting potential applications in cancer diagnosis and treatment .
properties
IUPAC Name |
(4-nitrophenyl)methyl N,N-dimethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHQJPHPSYDCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875961 | |
Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl dimethylcarbamate | |
CAS RN |
84640-31-3 | |
Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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